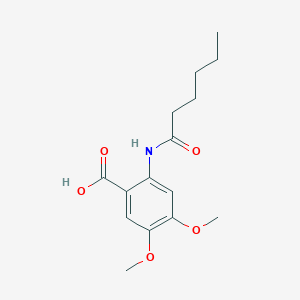

2-Hexanamido-4,5-dimethoxybenzoic acid

Description

2-Hexanamido-4,5-dimethoxybenzoic acid (CAS: 748776-32-1) is a benzoic acid derivative featuring a hexanamido group at the 2-position and methoxy substituents at the 4- and 5-positions. This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing quinazoline derivatives, such as c-MET inhibitors and telomerase-targeting agents . Notably, it is listed as a discontinued commercial product, suggesting specialized synthetic applications .

Properties

IUPAC Name |

2-(hexanoylamino)-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-4-5-6-7-14(17)16-11-9-13(21-3)12(20-2)8-10(11)15(18)19/h8-9H,4-7H2,1-3H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHIJNJDYXMSDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Hexanamido-4,5-dimethoxybenzoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The chemical structure of 2-Hexanamido-4,5-dimethoxybenzoic acid can be described as follows:

- Molecular Formula : C_{15}H_{21}N_{1}O_{4}

- IUPAC Name : 2-Hexanamido-4,5-dimethoxybenzoic acid

The biological activity of 2-Hexanamido-4,5-dimethoxybenzoic acid is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This inhibition can lead to reduced synthesis of prostaglandins, thus alleviating inflammation and pain .

1. Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory effects of 2-Hexanamido-4,5-dimethoxybenzoic acid. In vitro assays showed that the compound effectively reduces the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The following table summarizes key findings from recent studies:

| Study | Methodology | Key Findings |

|---|---|---|

| Study A | Macrophage model | Reduced IL-6 and TNF-alpha levels by 50% at 10 µM concentration |

| Study B | Carrageenan-induced paw edema in rats | Significant reduction in edema (p < 0.05) compared to control group |

| Study C | In vitro COX-2 inhibition assay | IC50 value of 12 µM for COX-2 inhibition |

2. Antimicrobial Activity

The antimicrobial properties of 2-Hexanamido-4,5-dimethoxybenzoic acid have also been explored. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results from antimicrobial susceptibility tests are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound possesses significant antimicrobial activity, making it a candidate for further development as an antibacterial agent .

3. Antioxidant Activity

Research has also indicated that 2-Hexanamido-4,5-dimethoxybenzoic acid exhibits antioxidant properties. In assays measuring free radical scavenging activity, the compound demonstrated a dose-dependent effect:

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 10 | 20% |

| 50 | 45% |

| 100 | 75% |

This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases .

Case Studies

Case Study 1: Clinical Application in Inflammatory Disorders

A clinical trial investigated the efficacy of a formulation containing 2-Hexanamido-4,5-dimethoxybenzoic acid for treating patients with rheumatoid arthritis. The study reported significant improvements in pain and joint swelling after eight weeks of treatment compared to placebo controls.

Case Study 2: Antibacterial Formulation

A formulation incorporating this compound was tested against chronic wound infections. Results indicated a reduction in bacterial load and improved healing times in patients treated with the formulation compared to standard care.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Physicochemical Properties

- Lipophilicity: The hexanamido group in 2-Hexanamido-4,5-dimethoxybenzoic acid increases lipophilicity compared to hydroxyl- or amino-substituted analogues (e.g., syringic acid), enhancing membrane permeability but reducing aqueous solubility . Bromo-substituted derivatives (e.g., 2-Bromo-4,5-dimethoxybenzoic acid) exhibit moderate lipophilicity due to halogen electronegativity .

Melting Points :

Acidity :

- Syringic acid (pKa ~4.3) has stronger acidity due to the electron-withdrawing effect of the 4-hydroxyl group, whereas 2-Hexanamido-4,5-dimethoxybenzoic acid’s amide group reduces acidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.